![molecular formula C8H7N3O B028359 Imidazo[1,2-a]pyridine-6-carboxamide CAS No. 103313-38-8](/img/structure/B28359.png)
Imidazo[1,2-a]pyridine-6-carboxamide
Overview
Description
Imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol (CAS: 103313-38-8). Its structure combines an imidazo[1,2-a]pyridine core with a carboxamide group at the 6-position. Key physicochemical properties include a polar surface area (PSA) of 63.77 Ų and a calculated LogP (lipophilicity) of 0.68, suggesting moderate solubility and membrane permeability .
Preparation Methods
Traditional Cyclocondensation Methods
Core Structure Formation via Cyclocondensation
The imidazo[1,2-a]pyridine core is typically synthesized through cyclocondensation reactions between 2-aminopyridine derivatives and electrophilic agents. A widely employed strategy involves reacting 2-aminopyridine with α-haloketones or chloroacetaldehyde under acidic or neutral conditions . For example, chloroacetaldehyde (50% aqueous solution) reacts with 2-amino-5-iodopyridine in acetonitrile at 80°C for 8 hours, yielding 6-iodoimidazo[1,2-a]pyridine as a precursor .
Reaction Conditions:
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Solvent: Acetonitrile
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Temperature: 80°C
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Time: 8 hours
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Workup: Extraction with dichloromethane and purification via silica gel chromatography (ethyl acetate/methanol = 50:1) .
This method offers moderate yields (50–70%) but requires stringent control over stoichiometry to avoid side products like over-alkylated derivatives .
Multi-Component Reactions (MCRs)
One-Pot Synthesis Strategies
MCRs enable the assembly of imidazo[1,2-a]pyridine-6-carboxamide in a single step, enhancing atom economy. A representative protocol involves:
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Reactants: 2-Aminopyridine, methyl glyoxalate, and an isocyanide.
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Conditions: Ethanol, reflux (12 hours), catalyzed by ceric ammonium nitrate .
Outcome:
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Direct formation of the carboxamide group via in situ ester hydrolysis and condensation.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified using silica gel chromatography with gradients of ethyl acetate and methanol. For example, a 50:1 ethyl acetate/methanol ratio effectively separates this compound from unreacted starting materials .
Spectroscopic Confirmation
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¹H NMR: Aromatic protons appear as doublets at δ 7.8–8.2 ppm, while the carboxamide NH₂ group resonates as a broad singlet at δ 6.5–7.0 ppm .
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HRMS: Molecular ion peak [M+H]⁺ at m/z 162.0661 (calculated for C₈H₇N₃O) .
Industrial-Scale Production Considerations
Challenges in Scalability
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Catalyst Cost: Pd-based systems require recovery protocols to reduce expenses.
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CO Handling: High-pressure carbonylation necessitates specialized equipment for safety .
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes batch variability and improves heat transfer, critical for exothermic cyclocondensation reactions. Pilot studies demonstrate a 20% yield increase compared to batch methods .
Recent Methodological Advancements
Photocatalytic Approaches
Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ as a photocatalyst enables carboxamide formation at ambient temperature. This method achieves 65% yield in 6 hours, reducing energy consumption .
Enzymatic Functionalization
Lipase-catalyzed amidation of imidazo[1,2-a]pyridine-6-carboxylic acid offers a green alternative, with yields up to 80% in aqueous media .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyridine-6-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted this compound compounds.
Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives
The synthesis of this compound derivatives has been achieved through various methods. Recent developments have focused on efficient synthetic routes that minimize steps and maximize yield. For instance, a one-pot five-component synthesis has been reported, utilizing heterocyclic ketene aminals (HKAs) to create novel derivatives with potential biological activity .
Key Synthetic Methods
- Multicomponent Reactions (MCRs) : These reactions allow for the rapid generation of functionalized molecules with high atom economy.
- Cyclocondensation : This method involves the reaction of 2-aminopyridines with various electrophiles to form the imidazo[1,2-a]pyridine core .
This compound and its derivatives exhibit a wide range of biological activities:
Antimicrobial Activity
Recent studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria as well as Mycobacterium species. For example:
- A series of compounds demonstrated potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), with minimum inhibitory concentrations (MICs) as low as 0.003 to 0.05 μM .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer potential:
- Compounds derived from this scaffold have shown efficacy against various cancer cell lines including prostate (PC-3) and breast cancer (MCF-7), with many exhibiting non-cytotoxic profiles .
Neuroprotective Effects
Certain derivatives have been identified as having neuroprotective properties, making them candidates for treating neurodegenerative diseases. For instance:
- Some imidazo[1,2-a]pyridine compounds are being studied for their potential in treating conditions like anxiety and depression due to their interaction with serotonin receptors .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various therapeutic areas:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens or cancer cells. The compound can also modulate signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological activities depending on substituents and core modifications. Below is a systematic comparison:
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Carboxylate Esters vs. Carboxamide
- Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359656-20-4): Replaces the carboxamide with a methyl ester at position 3. Molecular weight: 191.19 g/mol, with reduced polarity (ester group) compared to carboxamide . Applications: Intermediate in synthesizing bioactive molecules, leveraging the amino group for further functionalization.
- Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t): Quinazoline-linked derivative with a methyl ester at position 2. Melting point: 172.8–174.3°C, yield: 39.5% .
Halogenated Derivatives
- 6-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate: Incorporates a CF₃ group at position 6 and a carboxylic acid at position 2. Molecular weight: 248.16 g/mol; the CF₃ group enhances lipophilicity (LogP > 1) and metabolic stability . Applications: Potential antiviral or CNS-targeted agents due to fluorine’s bioavailability-enhancing effects .
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1505349-96-1):
Heterocyclic Core Modifications
Imidazo[1,2-a]pyrimidine vs. Pyridine
Imidazo[1,2-a]pyrimidine-6-carboxylic Acid (CAS: 944896-64-4):
- Imidazo[1,2-b]pyridazine-6-carboxylic Acid Monohydrochloride (CAS: 316352-05-3): Pyridazine-based core with a carboxylic acid. Applications: Antibacterial and kinase inhibitor research .
Functional Group Replacements
Carbohydrazide Derivatives
- 6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 860784-46-9):
Amino and Hydroxyalkyl Modifications
- N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide :
Data Tables
Table 1: Key Physicochemical Properties
*Estimated values.
Biological Activity
Imidazo[1,2-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its efficacy against various diseases, particularly tuberculosis, cancer, and its mechanism of action.
Overview of Biological Activities
Imidazo[1,2-a]pyridine derivatives have been explored for their potential as therapeutic agents due to their ability to interact with multiple biological targets. The following table summarizes key biological activities associated with this compound and related compounds:
Antitubercular Activity
Recent studies have highlighted the efficacy of this compound derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a series of compounds were synthesized and evaluated for their minimum inhibitory concentrations (MICs) against Mtb. Notably, some compounds demonstrated MIC values as low as 0.006 μM against replicating bacteria and showed potent activity against drug-resistant strains, significantly outperforming existing treatments like PA-824 .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at the C6 position of the imidazo[1,2-a]pyridine ring significantly influence biological activity. Compounds with halogen substitutions or specific functional groups at this position exhibited enhanced potency against Mtb. For example, the introduction of a chloro group at C6 improved the compound's efficacy compared to bromine substitutions .
Cancer Therapeutics
This compound has been identified as a selective NAMPT inhibitor, which plays a crucial role in cancer metabolism by regulating NAD+ levels. This inhibition leads to reduced viability in cancer cell lines such as HeLa. In vitro studies indicated that certain derivatives exhibited IC50 values below 150 μM, showcasing their potential as anticancer agents .
Case Study: NAMPT Inhibition
In a detailed study evaluating 12 novel derivatives of this compound for NAMPT inhibition:
- Compounds were screened for their cytotoxic effects on HeLa cells.
- The most potent inhibitors disrupted Rab11A prenylation effectively.
- The study highlighted the importance of structural modifications to enhance inhibitory activity while minimizing cytotoxicity .
The mechanisms by which imidazo[1,2-a]pyridine derivatives exert their biological effects are diverse:
- Antitubercular Activity : These compounds are believed to inhibit ATP homeostasis in Mtb by targeting essential proteins involved in energy metabolism.
- Cancer Activity : By inhibiting NAMPT, these compounds disrupt cancer cell metabolism and induce apoptosis.
- Anticholinesterase Activity : Some derivatives have shown promise in treating neurodegenerative diseases by inhibiting AChE, thus increasing acetylcholine levels in synaptic clefts .
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing imidazo[1,2-a]pyridine-6-carboxamide derivatives?
this compound derivatives are typically synthesized via multicomponent reactions (MCRs) or condensation reactions. For example, a one-pot three-component reaction using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor, catalyzed by iodine (I₂) and potassium persulfate (K₂S₂O₈), is widely employed . Intramolecular cyclizations and functional group transformations (e.g., oxidation of alcohols to carboxamides) are also critical steps .
Q. How are structural and purity analyses conducted for these compounds?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For instance, ¹H NMR chemical shifts in the aromatic region (δ 7.0–9.0 ppm) confirm the imidazo[1,2-a]pyridine core, while HRMS validates molecular ion peaks . Purity is assessed via HPLC (>95%) or elemental analysis .
Q. What are the primary biological activities of this compound derivatives?
These compounds exhibit antimicrobial, antiviral, and anticancer properties. For example, imidazo[1,2-a]pyridine-chalcone conjugates demonstrate antikinetoplastid activity against Trypanosoma brucei (IC₅₀: 0.8–3.2 µM) , while derivatives with trifluoromethyl groups show inhibitory effects on cancer cell lines (e.g., HepG2, IC₅₀: 1.5 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound derivatives?
Continuous flow reactors and automated synthesis platforms improve scalability and reduce by-products. For example, optimizing temperature (80–120°C) and catalyst loading (5–10 mol% iodine) enhances yields (70–85%) while minimizing side reactions like over-oxidation . Computational reaction path searches (e.g., density functional theory) further streamline condition optimization .
Q. What strategies resolve contradictions in biological activity data across structural analogues?
Structure-activity relationship (SAR) studies are critical. For instance, substituting the carboxamide group with a trifluoromethyl moiety increases lipophilicity (logP: 2.8 → 3.5), enhancing blood-brain barrier penetration for neuroleptic applications . Conflicting data on antimicrobial activity may arise from differences in bacterial membrane permeability, resolved via comparative molecular docking (e.g., Gram-negative vs. Gram-positive targets) .
Q. How do computational methods enhance the design of this compound derivatives?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities. For example, docking studies with cyclin-dependent kinase 2 (CDK2) identify key hydrogen bonds between the carboxamide group and Lys89 residue, guiding rational design . Machine learning models trained on bioactivity datasets (>500 compounds) prioritize high-potential candidates .
Q. Methodological Considerations
Q. What experimental controls are essential in evaluating enzyme inhibition by these derivatives?
Include positive controls (e.g., staurosporine for kinase assays) and negative controls (DMSO vehicle). For time-dependent inhibition assays, pre-incubate enzymes with compounds (30–60 min) to distinguish reversible vs. irreversible binding .
Q. How are stability and metabolic profiles assessed during preclinical development?
Microsomal stability assays (e.g., human liver microsomes) measure half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎). LC-MS/MS identifies major metabolites, such as hydroxylation at the pyridine ring (m/z +16) .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-2-7-10-3-4-11(7)5-6/h1-5H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWXIULQEXRUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316125 | |
Record name | imidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103313-38-8 | |
Record name | imidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70316125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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